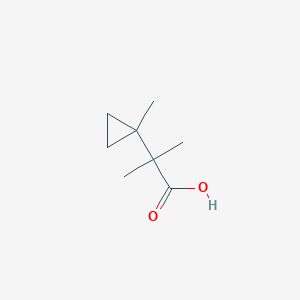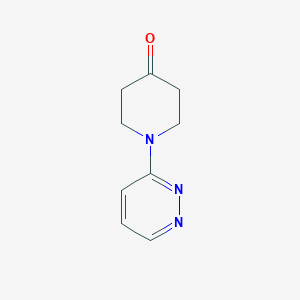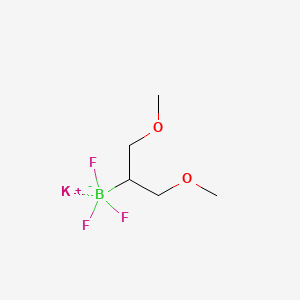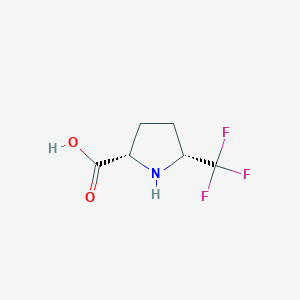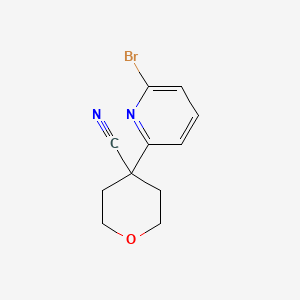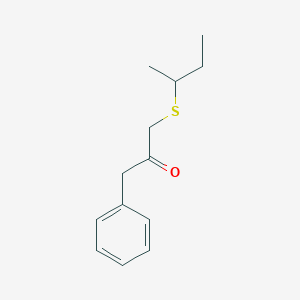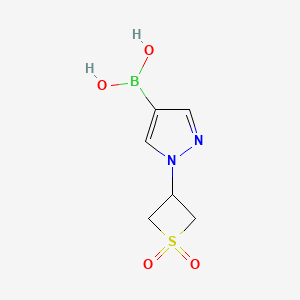
(1-(1,1-Dioxidothietan-3-yl)-1H-pyrazol-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative that features a unique combination of a thietane ring and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the reaction of a suitable dithiol with an appropriate electrophile under controlled conditions.
Pyrazole Ring Formation: The pyrazole ring is usually formed via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.
Boronic Acid Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thietane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the boronic acid group, converting it to a boronate ester or other reduced forms.
Substitution: The pyrazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation may involve alkyl halides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Boronate esters.
Substitution: Halogenated or alkylated pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its boronic acid group can interact with biological targets such as enzymes, making it a candidate for the development of enzyme inhibitors or other therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols or other nucleophiles, making it useful in enzyme inhibition and other biological applications. The thietane and pyrazole rings contribute to the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1-(1,1-dioxo-1lambda6-thietan-3-yl)ethane-1-sulfonyl chloride]
- [1,1-dioxo-1lambda6-thietan-3-yl methanesulfonate]
Uniqueness
Compared to similar compounds, [1-(1,1-dioxo-1lambda6-thietan-3-yl)-1H-pyrazol-4-yl]boronic acid is unique due to the presence of both a boronic acid group and a pyrazole ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C6H9BN2O4S |
|---|---|
Molekulargewicht |
216.03 g/mol |
IUPAC-Name |
[1-(1,1-dioxothietan-3-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H9BN2O4S/c10-7(11)5-1-8-9(2-5)6-3-14(12,13)4-6/h1-2,6,10-11H,3-4H2 |
InChI-Schlüssel |
RZIRXDZKLJJVRP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN(N=C1)C2CS(=O)(=O)C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(6-Ethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B15301421.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[2-(ethylamino)ethylamino]isoindoline-1,3-dione](/img/structure/B15301422.png)

![(3R)-1-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B15301427.png)

![(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B15301432.png)
